5-Bromo-4'-chlorosalicylanilide

Catalog No.
S580874
CAS No.
3679-64-9
M.F
C13H9BrClNO2
M. Wt
326.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-4'-chlorosalicylanilide

CAS Number

3679-64-9

Product Name

5-Bromo-4'-chlorosalicylanilide

IUPAC Name

5-bromo-N-(4-chlorophenyl)-2-hydroxybenzamide

Molecular Formula

C13H9BrClNO2

Molecular Weight

326.57 g/mol

InChI

InChI=1S/C13H9BrClNO2/c14-8-1-6-12(17)11(7-8)13(18)16-10-4-2-9(15)3-5-10/h1-7,17H,(H,16,18)

InChI Key

QBSGXIBYUQJHMJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)Br)O)Cl

Synonyms

5-bromo-4'-chlorosalicylanilide, 5-bromosalicyl-4'-chloranilide, salifungin

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)Br)O)Cl

The exact mass of the compound 5-Bromo-4'-chlorosalicylanilide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 526297. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Bromo-4'-chlorosalicylanilide (CAS: 3679-64-9), commonly known as Salifungin or Multifungin, is a structurally streamlined halogenated salicylanilide. Traditionally utilized as a broad-spectrum topical antifungal benchmark, it has recently been validated as a potent, membrane-active antibacterial agent. Unlike highly substituted anthelmintic salicylanilides, this compound features a straightforward 5-bromo and 4'-chloro substitution pattern. This specific halogenation profile provides a highly lipophilic, protonophore-capable scaffold that efficiently disrupts bacterial proton motive force (PMF) and membrane integrity. For procurement, it serves as a critical dual-action (antimicrobial and anti-inflammatory) reference material and a structurally unencumbered precursor for advanced structure-activity relationship (SAR) studies in drug discovery workflows [1].

Substituting 5-Bromo-4'-chlorosalicylanilide with more common salicylanilides like niclosamide or tribromsalan fundamentally alters assay outcomes and synthetic pathways. Niclosamide, while widely available, contains a nitro group that restricts its mechanism to bacteriostatic inhibition and introduces confounding cellular toxicity, rendering it unsuitable for bactericidal or anti-biofilm assays [1]. Older analogs like tribromsalan exhibit severe photo-cross-reactivity, limiting their utility in topical formulation development [2]. Furthermore, attempting to use clinical antibiotics (e.g., vancomycin) as baselines in biofilm eradication models fails because they lack the specific PMF-uncoupling and membrane-disrupting mechanism unique to this specific halogenated salicylanilide, leading to false-negative efficacy readouts in established biofilm matrices [1].

Bactericidal Efficacy vs. Bacteriostatic Analogs in Screening Workflows

In high-throughput antimicrobial screening workflows, procuring a strictly bactericidal standard is critical to avoid false-positive resistance readouts. Recent assays identify 5-Bromo-4'-chlorosalicylanilide as a potent bactericidal agent against MRSA (MICs of 0.25–0.5 μg/mL and MBCs of 0.5–1 μg/mL). Time-kill assays demonstrate that while the common analog niclosamide is strictly bacteriostatic (merely inhibiting growth), 5-Bromo-4'-chlorosalicylanilide completely eradicates the pathogen [1].

Evidence DimensionMinimum Bactericidal Concentration (MBC) and killing kinetics
Target Compound Data5-Bromo-4'-chlorosalicylanilide (MBC = 0.5–1 μg/mL; fully bactericidal)
Comparator Or BaselineNiclosamide (Bacteriostatic; fails to eradicate at MIC)
Quantified DifferenceTransition from temporary growth inhibition (niclosamide) to complete bacterial eradication.
ConditionsIn vitro MRSA time-kill assays and microbroth dilution.

Procuring this specific compound provides a confirmed bactericidal salicylanilide scaffold, essential for developing treatments targeting persistent infections where bacteriostatic agents fail.

Precursor Suitability and Structural Optimization Potential

For medicinal chemistry and synthesis workflows, the structural simplicity of 5-Bromo-4'-chlorosalicylanilide makes it a superior starting material. Its streamlined 5-Br, 4'-Cl substitution pattern minimizes steric hindrance during derivatization and eliminates the nitro-driven toxicity seen in niclosamide, as well as the severe photo-cross-reactivity risks associated with polyhalogenated analogs like tribromsalan [1], [2].

Evidence DimensionScaffold complexity and derivatization safety
Target Compound Data5-Bromo-4'-chlorosalicylanilide (Simple di-halogenated scaffold, no nitro group)
Comparator Or BaselineNiclosamide (Nitro-substituted) / Tribromsalan (Tri-brominated, highly photo-reactive)
Quantified DifferenceElimination of nitro-group cellular toxicity and reduction of photo-sensitization risks during structural modification.
ConditionsChemical synthesis and structural optimization workflows.

Procuring this specific analog provides medicinal chemists with an unencumbered, highly active core for developing next-generation protonophores with improved safety and processability profiles.

Biofilm Eradication Superiority in Mainstream Assays

5-Bromo-4'-chlorosalicylanilide exerts its activity by disrupting the bacterial proton motive force (PMF) and rupturing membrane integrity, allowing it to penetrate and eradicate established bacterial biofilms. In comparative studies, it effectively eliminated MRSA biofilms, demonstrating superior biofilm clearance compared to standard clinical antibiotics like vancomycin, which often fail to penetrate mature extracellular polymeric matrices [1].

Evidence DimensionBiofilm inhibition and eradication efficacy
Target Compound Data5-Bromo-4'-chlorosalicylanilide (Effectively eradicates established MRSA biofilms)
Comparator Or BaselineVancomycin (Ineffective at eradicating mature biofilms)
Quantified DifferenceComplete eradication of embedded cells vs. survival of biofilm-associated persisters.
ConditionsIn vitro MRSA biofilm matrix assays.

Researchers targeting biofilm-associated infections must select this compound over standard antibiotics to ensure mechanistic penetration and eradication of the biofilm matrix.

In Vivo Dual-Action: Antimicrobial and Anti-inflammatory Efficacy

Beyond direct membrane disruption, 5-Bromo-4'-chlorosalicylanilide exhibits a dual-action profile in vivo. In MRSA-infected mouse models, administration of the compound not only significantly improved survival rates and reduced bacterial loads in the liver and spleen but also actively reduced the production of inflammatory factors. This anti-inflammatory property is rarely validated for standard anthelmintic salicylanilides [1].

Evidence DimensionIn vivo infection clearance and inflammatory response
Target Compound Data5-Bromo-4'-chlorosalicylanilide (Simultaneously reduces bacterial load and inflammatory cytokines)
Comparator Or BaselineStandard salicylanilides (Typically lack validated anti-inflammatory dual-action)
Quantified DifferenceMeasurable reduction of host inflammatory markers alongside pathogen burden clearance.
ConditionsMRSA-infected murine models (liver and spleen bacterial load quantification).

This dual-action profile makes the compound an ideal single-agent benchmark for complex in vivo infection models, reducing the need for multi-drug anti-inflammatory controls.

Bactericidal Uncoupler Benchmark in High-Throughput Assays

Due to its proven bactericidal activity and PMF-disrupting mechanism, this compound is the right choice as a positive control in high-throughput screening assays targeting drug-resistant Gram-positive pathogens, avoiding the false-positive resistance readouts common with bacteriostatic analogs like niclosamide [1].

Lead Scaffold for Anti-Biofilm Drug Discovery

Because it successfully penetrates and eradicates mature MRSA biofilms where clinical antibiotics fail, it is an ideal precursor and reference standard for medicinal chemists developing novel anti-biofilm therapeutics [1].

Dual-Action Preclinical Infection Modeling

Its ability to simultaneously reduce systemic bacterial loads and inflammatory cytokines makes it a superior single-agent benchmark for in vivo murine models of severe systemic or peritoneal infections, simplifying experimental design [1].

Topical Antifungal Formulation Baselines

As the active pharmaceutical ingredient historically known as Multifungin, it remains a critical quantitative standard for evaluating the efficacy of new topical treatments against dermatophytes and oral candidiasis in formulation compatibility testing [1].

XLogP3

4.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

324.95052 g/mol

Monoisotopic Mass

324.95052 g/mol

Heavy Atom Count

18

LogP

5.02 (LogP)

Melting Point

240.5 °C

UNII

6GK715PWMQ

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

3679-64-9

Wikipedia

Bromochlorosalicylanilide

Dates

Last modified: 08-15-2023

Explore Compound Types